![molecular formula C14H16N4O B2399095 2-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034233-01-5](/img/structure/B2399095.png)
2-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
“2-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications
Chemical Synthesis and Functionalization
- Compounds with structures similar to the specified chemical have been synthesized through various methods, highlighting their potential in chemical research for creating novel substances with specific properties. For instance, the functionalization reactions of related compounds have been studied, demonstrating the versatility of these chemicals in synthetic chemistry (Yıldırım et al., 2005).
Antiviral and Antitumor Applications
- Research has explored the antiviral and antitumor potential of compounds with similar structures, suggesting their usefulness in medicinal chemistry for developing new therapeutic agents. For example, studies have identified novel classes of inhibitors for human rhinovirus, indicating the potential for treating viral infections (Hamdouchi et al., 1999).
Tuberculostatic Activity
- Some derivatives have been synthesized and evaluated for their tuberculostatic activity, offering insights into their potential use in combating tuberculosis. Although these compounds displayed low activity, the research contributes to the ongoing search for more effective treatments (Bukowski, 1984).
Antiulcer Agents
- The synthesis of new imidazo[1,2-a]pyridines as potential antiulcer agents showcases the therapeutic applications of such compounds in gastrointestinal research. These studies have focused on developing antisecretory and cytoprotective agents for treating ulcers (Starrett et al., 1989).
Antimycobacterial Activity
- Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed and synthesized, displaying considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This research highlights the potential of these compounds in addressing the challenge of drug-resistant tuberculosis (Lv et al., 2017).
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Given the broad range of biological activities exhibited by imidazole-containing compounds, it can be inferred that this compound may have diverse molecular and cellular effects depending on its specific targets and mode of action .
properties
IUPAC Name |
2-methyl-N-pyridin-3-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-9-16-12-5-4-10(7-13(12)17-9)14(19)18-11-3-2-6-15-8-11/h2-3,6,8,10H,4-5,7H2,1H3,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDMZUWCMSVMMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide |
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